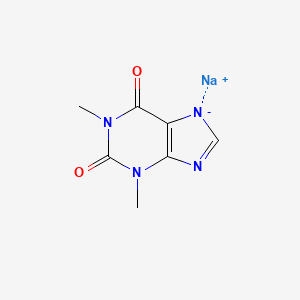
Theophylline sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline sodium is a useful research compound. Its molecular formula is C7H7N4NaO2 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties
Theophylline sodium is primarily known for its bronchodilator effects, which are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). It works by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This mechanism results in relaxation of bronchial smooth muscles and improved airflow.
Key Mechanisms of Action:
- Bronchodilation: Relaxation of airway smooth muscles.
- Anti-inflammatory Effects: Reduction of airway inflammation.
- Cardiac Effects: Positive inotropic effects that can enhance cardiac output in certain patients .
Treatment of Asthma and COPD
This compound is commonly used to manage asthma and COPD symptoms. It can be administered orally or intravenously, depending on the severity of the condition.
- Asthma Management: this compound helps control nocturnal asthma attacks by providing sustained bronchodilation. A slow-release formulation has been developed to minimize side effects and enhance patient compliance .
- COPD Treatment: Theophylline is often used as an adjunct therapy in patients with COPD to improve lung function and reduce exacerbations .
Pediatric Applications
In pediatric populations, this compound has been studied for its efficacy in managing asthma symptoms. A double-blind study indicated that while both theophylline and cromolyn sodium were effective, theophylline was associated with more side effects and required closer monitoring .
Theophylline Toxicity
A notable case involved a 4-year-old girl who ingested a high dose of sustained-release theophylline tablets, resulting in severe toxicity characterized by hypokalemia and seizures. This case highlighted the importance of monitoring serum theophylline levels to prevent toxicity during treatment .
Cardiac Effects
In another study involving patients with chronic heart failure, this compound was shown to improve cardiac output without significantly affecting heart rate or systemic vascular resistance. This suggests potential benefits for heart failure patients who may also have respiratory issues .
Data Tables
Analyse Des Réactions Chimiques
Solubility Characteristics in Aqueous Media
The solubility of theophylline sodium in NaOH solutions (0.00–0.96 mol kg⁻¹) was systematically studied :
| Temperature (K) | NaOH (mol kg⁻¹) | Solubility (mole fraction, ×10³) |
|---|---|---|
| 283.15 | 0.00 | 1.24 |
| 313.15 | 0.00 | 3.56 |
| 368.15 | 0.00 | 12.89 |
| 283.15 | 0.96 | 0.38 |
| 313.15 | 0.96 | 1.02 |
| 368.15 | 0.96 | 3.67 |
Key Trends :
-
Solubility increases with temperature (e.g., 12.89 ×10³ at 368.15 K in pure water) .
-
Solubility decreases with higher NaOH concentrations due to salting-out effects and co-ion interactions (Na⁺ suppresses dissociation) .
Thermodynamic Analysis of Dissolution
Thermodynamic parameters for the dissolution process in NaOH solutions were derived :
| NaOH (mol kg⁻¹) | ΔH_diss (kJ mol⁻¹) | ΔS_diss (J mol⁻¹ K⁻¹) | ΔG_diss (kJ mol⁻¹) |
|---|---|---|---|
| 0.00 | 43.2 | 112.4 | 9.8 |
| 0.48 | 51.6 | 129.7 | 12.1 |
| 0.96 | 59.3 | 145.2 | 14.5 |
Interpretation :
-
Endothermic process : Positive ΔH_diss values (43.2–59.3 kJ mol⁻¹) indicate heat absorption during dissolution.
-
Entropy-driven : ΔS_diss increases with NaOH concentration, suggesting greater disorder at higher ionic strengths.
-
Non-spontaneous at low temperatures : ΔG_diss > 0 below 313 K .
Influence of Alkaline Environment on Stability
This compound exhibits pH-dependent stability:
-
Co-ion effect : High Na⁺ concentrations shift dissociation equilibrium toward the solid phase, reducing solubility .
-
Alkaline degradation : Prolonged exposure to >1.0 mol kg⁻¹ NaOH at elevated temperatures (>353 K) induces hydrolysis, forming theophylline and sodium carbonate .
Critical Stability Parameters :
Propriétés
Numéro CAS |
3485-82-3 |
|---|---|
Formule moléculaire |
C7H7N4NaO2 |
Poids moléculaire |
202.15 g/mol |
Nom IUPAC |
sodium;1,3-dimethylpurin-7-ide-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1 |
Clé InChI |
QVGLHVDBDYLFON-UHFFFAOYSA-M |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+] |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+] |
Key on ui other cas no. |
3485-82-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















